Acid-PEG5-t-butyl ester
Overview
Description
Acid-PEG5-t-butyl ester is a chemical compound with the molecular formula C18H34O9 and a molecular weight of 394.46 . It is a polyethylene glycol (PEG) derivative, which is widely used in various scientific research applications due to its unique properties. The compound is particularly known for its solubility in water and organic solvents, making it a versatile reagent in chemical synthesis and biological research .
Scientific Research Applications
Acid-PEG5-t-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Carboxy-PEG5-t-butyl ester is a type of polyethylene glycol (PEG) derivative. PEGs are commonly used in proteomics research . .
Mode of Action
Carboxy-PEG5-t-butyl ester, like other esters, undergoes hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule . This process involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . The carbonyl bond is then reformed along with the elimination of an alkoxide (-OR) leaving group, yielding a carboxylic acid .
Biochemical Pathways
The hydrolysis of esters, including Carboxy-PEG5-t-butyl ester, is a key reaction in many biochemical pathways. For instance, in the citric acid (Krebs) cycle, ester groups are hydrolyzed to facilitate the production of energy . .
Result of Action
The hydrolysis of Carboxy-PEG5-t-butyl ester results in the formation of a carboxylic acid and an alcohol . These products can participate in further biochemical reactions, potentially influencing various cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the rate of ester hydrolysis . Moreover, the presence of certain enzymes can catalyze the hydrolysis reaction . .
Biochemical Analysis
Biochemical Properties
Carboxy-PEG5-t-butyl ester plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with enzymes, proteins, and other biomolecules through esterification reactions. The compound’s polyethylene glycol (PEG) chain provides solubility and stability, while the carboxyl group allows for covalent bonding with amino groups on proteins. This interaction is crucial for the conjugation of Carboxy-PEG5-t-butyl ester to target biomolecules, enhancing their solubility and stability .
Cellular Effects
Carboxy-PEG5-t-butyl ester influences various cellular processes by modifying proteins and peptides. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to conjugate with proteins can alter their function, localization, and interactions with other biomolecules. This modification can lead to changes in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Carboxy-PEG5-t-butyl ester involves its interaction with biomolecules through esterification. The compound’s carboxyl group reacts with amino groups on proteins, forming stable covalent bonds. This modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression. The PEG chain provides steric hindrance, preventing protein aggregation and enhancing solubility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carboxy-PEG5-t-butyl ester can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light, heat, or moisture can lead to degradation. This degradation can affect the compound’s ability to modify proteins and its overall efficacy in biochemical experiments. Long-term studies have shown that Carboxy-PEG5-t-butyl ester can maintain its activity for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of Carboxy-PEG5-t-butyl ester vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, Carboxy-PEG5-t-butyl ester may exhibit toxic or adverse effects, such as inflammation or tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without causing harm .
Metabolic Pathways
Carboxy-PEG5-t-butyl ester is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can be metabolized by esterases, which hydrolyze the ester bond, releasing the PEG chain and the carboxyl group. This metabolism can affect the compound’s activity and its ability to modify proteins. Additionally, Carboxy-PEG5-t-butyl ester can influence metabolic flux and metabolite levels by altering enzyme activity and protein interactions .
Transport and Distribution
Within cells and tissues, Carboxy-PEG5-t-butyl ester is transported and distributed through interactions with transporters and binding proteins. The PEG chain enhances the compound’s solubility, allowing it to diffuse easily through cellular membranes. Binding proteins can facilitate the transport of Carboxy-PEG5-t-butyl ester to specific cellular compartments, influencing its localization and accumulation .
Subcellular Localization
Carboxy-PEG5-t-butyl ester exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target proteins and the subsequent biochemical modifications. The PEG chain can also influence the compound’s distribution within the cell, preventing aggregation and enhancing solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid-PEG5-t-butyl ester can be synthesized through the esterification of carboxylic acids with polyethylene glycol derivatives. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acid-PEG5-t-butyl ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as catalysts.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Major Products Formed
Hydrolysis: Carboxylic acid and polyethylene glycol.
Transesterification: New ester derivatives and alcohol by-products.
Comparison with Similar Compounds
Similar Compounds
Carboxy-PEG4-t-butyl ester: Similar in structure but with a shorter PEG chain.
Hydroxy-PEG6-t-butyl ester: Contains a hydroxyl group instead of a carboxyl group.
Amino-PEG6-t-butyl ester: Contains an amino group instead of a carboxyl group.
Uniqueness
Acid-PEG5-t-butyl ester is unique due to its specific PEG chain length and carboxyl functional group, which provide distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over molecular interactions and surface modifications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIIUHKWCBCCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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